Product packaging for Butyl diphenyl phosphate(Cat. No.:CAS No. 2752-95-6)

Butyl diphenyl phosphate

Cat. No.: B1265594
CAS No.: 2752-95-6
M. Wt: 306.29 g/mol
InChI Key: DIBUFQMCUZYQKN-UHFFFAOYSA-N
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Description

Contextualization within Organophosphate Ester Chemistry

Organophosphate esters are organic derivatives of phosphoric acid with the general structure O=P(OR)3, where 'R' can be an alkyl or an aryl substituent. wikipedia.org BDPP, with the chemical formula C16H19O4P, is a triester of phosphoric acid, featuring both a butyl group and two phenyl groups attached to the phosphate (B84403) core. nih.gov This specific combination of alkyl and aryl groups gives BDPP a unique set of properties that distinguish it from other OPEs like tributyl phosphate or triphenyl phosphate.

The synthesis of BDPP and other mixed phosphate esters often involves the reaction of phosphorus oxychloride with corresponding alcohols and phenols. google.com For instance, a process for creating a mixture containing BDPP involves reacting phosphorus oxychloride with phenol (B47542), followed by a reaction with n-butanol. google.com The properties of OPEs, including BDPP, such as thermal stability, hydrolysis resistance, and plasticizing efficiency, are largely determined by the nature of the organic substituents. sinobiochemistry.com The presence of both aliphatic (butyl) and aromatic (diphenyl) moieties in BDPP provides a balance of these properties, making it a versatile compound.

Table 1: Physicochemical Properties of Butyl Diphenyl Phosphate
PropertyValue
Molecular Formula C16H19O4P nih.gov
Molecular Weight 306.298 g/mol nih.govlookchem.com
CAS Number 2752-95-6 nih.govlookchem.com
Appearance Liquid nih.gov
Boiling Point 368.4 °C at 760 mmHg lookchem.com
Flash Point 190.2 °C lookchem.com
Density 1.169 g/cm³ lookchem.com
Water Solubility <0.2 g/L (25 °C) lookchem.com

This table is interactive. Click on the headers to sort the data.

Historical and Current Trajectory of Research on this compound and Related Aryl Phosphate Esters

The development of aryl and alkyl aryl phosphate esters dates back over a century, with initial applications as plasticizers for materials like cellulose (B213188) acetate (B1210297) and poly(vinyl chloride). epa.gov Triphenyl phosphate was one of the first to be used commercially around 1910. epa.gov The production and use of various phosphate esters, including tricresyl phosphate and cresyl diphenyl phosphate, grew significantly in the following decades. epa.gov Alkyl aryl phosphates, such as 2-ethylhexyl diphenyl phosphate, gained prominence in the mid-20th century for uses as plasticizers, gasoline additives, and lubricant additives. epa.gov this compound and other similar compounds became commercially available after 1960. wikipedia.org

Initially, research focused on the synthesis and industrial application of these compounds. epa.govgoogle.com However, the trajectory of research has shifted significantly in recent years. As the use of polybrominated diphenyl ethers (PBDEs) as flame retardants was phased out due to environmental and health concerns, OPEs like BDPP emerged as replacements. nih.govtandfonline.com This has led to a surge in research focused on the environmental fate, occurrence, and potential toxicity of these "emerging contaminants." nih.govnih.govnih.gov Current research employs advanced analytical techniques, such as high-resolution mass spectrometry, to detect and quantify OPEs in various environmental matrices, including dust, water, sediment, and biota. tandfonline.comacs.org Studies are also investigating the transformation of OPEs in the environment and the formation of secondary OPEs. tandfonline.com

Significance of this compound as an Emerging Contaminant and Functional Material Additive

The significance of this compound lies in its dual role. On one hand, it is a highly effective functional additive in a variety of materials. sinobiochemistry.com It is widely used as a flame retardant and plasticizer in polymers such as PVC, cellulose resins, and synthetic rubbers. sinobiochemistry.com Its excellent thermal stability and resistance to hydrolysis make it a valuable component for enhancing the fire resistance and durability of these materials. BDPP is often used in hydraulic fluids and lubricants as well. wikipedia.orggoogle.com

On the other hand, BDPP is recognized as an emerging contaminant. nih.govnih.gov Because OPEs are typically not chemically bound to the polymer matrix, they can leach, volatilize, or abrade from products into the environment. wikipedia.orgnih.gov Consequently, BDPP has been detected in various environmental compartments, including indoor dust and water systems. nih.govnih.gov The widespread presence of BDPP and its metabolites, such as diphenyl phosphate, in the environment and in human samples has raised concerns about potential ecological and health risks. nih.govnih.gov This has prompted further research into its environmental behavior and toxicological effects. nih.govnih.gov The increasing body of research on BDPP highlights the complex challenge of balancing the functional benefits of chemical additives with the need to protect environmental and human health. tandfonline.com

Table 2: Applications and Environmental Relevance of this compound
AspectDetails
Primary Functions Flame retardant, Plasticizer sinobiochemistry.com
Key Applications PVC, Cellulose resins, Synthetic rubbers, Engineering plastics, Hydraulic fluids, Lubricants wikipedia.orgsinobiochemistry.comgoogle.com
Environmental Status Emerging contaminant nih.govnih.gov
Environmental Pathways Leaching, Volatilization, Abrasion from products wikipedia.orgnih.gov
Environmental Occurrence Indoor dust, Water, Sediment, Biota tandfonline.comnih.govacs.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19O4P B1265594 Butyl diphenyl phosphate CAS No. 2752-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl diphenyl phosphate
Source PubChem
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InChI

InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DIBUFQMCUZYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062623
Record name Butyl diphenyl phosphate
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Molecular Weight

306.29 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phosphoric acid, butyl diphenyl ester
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CAS No.

2752-95-6
Record name Butyl diphenyl phosphate
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Record name Butyl diphenyl phosphate
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Record name Phosphoric acid, butyl diphenyl ester
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Record name Butyl diphenyl phosphate
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Record name Butyl diphenyl phosphate
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Record name BUTYL DIPHENYL PHOSPHATE
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Chemical Synthesis and Industrial Production Pathways of Butyl Diphenyl Phosphate

Established Synthetic Routes for Butyl Diphenyl Phosphate (B84403) Isomers

The industrial synthesis of butyl diphenyl phosphate typically results in a mixture of related phosphate esters. The composition of the final product can be controlled by carefully managing reaction conditions and reactant ratios.

The most common commercial method for producing mixed alkyl aryl phosphate esters involves a multi-step reaction starting with phosphorus oxychloride (POCl₃), phenol (B47542), and an alcohol, in this case, butanol. google.com

The process can be outlined in two main stages:

Formation of Phosphorochloridate Intermediates: Phosphorus oxychloride is first reacted with phenol. google.com By controlling the molar ratio of phosphorus oxychloride to phenol (typically 1:0.8 to 1.0), a mixture of phenyl phosphorodichloridate and diphenyl phosphorochloridate is formed. google.com During this step, hydrogen chloride (HCl) gas is liberated and removed from the reaction mixture. The reaction temperature is generally maintained between 40°C and 100°C until the unreacted phenol content is minimal. google.com

Esterification with Butanol: The crude mixture of phosphorochloridate intermediates is then reacted with n-butanol. google.com This step is conducted at a lower temperature, typically below 35°C, to form the final mixed ester product. google.com The resulting product is a composition that includes not only this compound but also tributyl phosphate and dibutyl phenyl phosphate.

Subsequent purification steps are necessary to remove acidic byproducts, unreacted n-butanol, and salts, yielding the final mixed phosphate ester composition. google.com

Table 1: Typical Reaction Parameters for this compound Synthesis

StepReactantsMolar Ratio (POCl₃:Phenol)TemperatureKey Intermediates
1Phosphorus oxychloride, Phenol1 : 0.8 to 1.040°C - 100°CPhenyl phosphorodichloridate, Diphenyl phosphorochloridate
2Intermediate mixture, n-Butanol-< 35°CCrude mixed phosphate esters

Data sourced from multiple patents and chemical preparation descriptions. google.com

While the phosphorus oxychloride route is prevalent, other methodologies for forming phosphate esters exist and are subjects of academic and industrial research.

Atherton-Todd Reaction: This reaction provides a pathway for forming phosphorus--nitrogen bonds but can be adapted for P-O bond formation. The reaction involves a dialkyl phosphite (B83602), a nucleophile (like phenol or butanol), and a base in the presence of a halogenated solvent such as carbon tetrachloride. beilstein-journals.org The phosphite is converted in situ to a chlorophosphate intermediate, which then reacts with the nucleophile. beilstein-journals.org

Reaction with P₂O₅ or PPA: Alternative phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). shreechem.in Reacting these agents with hydroxyl-containing compounds like phenols and alcohols can yield phosphate esters. The choice of agent influences the ratio of monoesters to diesters in the final product; P₂O₅ typically yields a balanced mix, while PPA favors the formation of monoesters. shreechem.in

Visible-Light Photocatalysis: Modern synthetic approaches aim for milder and more sustainable reaction conditions. One such method uses visible-light photoredox catalysis to react N-alkoxypyridinium salts with phosphites. organic-chemistry.org This process generates alkoxy radicals that react to form phosphate esters under mild conditions, avoiding the use of harsh or toxic reagents common in traditional methods. organic-chemistry.org

Production Trends and Global Distribution of this compound Manufacturing

In the United States, aggregated production volume for "Phosphoric acid, butyl diphenyl ester" was reported to be between 100,000 and 500,000 pounds for the years 2018 and 2019. nih.gov This indicates a significant, though not high-volume, production level compared to other industrial chemicals. The primary industry sectors for its use are listed as "All Other Basic Organic Chemical Manufacturing" and "Petroleum Lubricating Oil and Grease Manufacturing". nih.gov

Globally, China is a major hub for the manufacturing of OPFRs. In 2020, it was estimated that China housed 55% of the global OPFR factories, producing over 431,000 metric tons of these chemicals. researchgate.net Although specific figures for this compound are not broken down, the large-scale production of compounds like triethyl phosphate (TEP) and tris(1-chloro-2-propyl) phosphate (TCPP) highlights the significant global capacity for manufacturing various phosphate esters. researchgate.net

Import data from other countries, such as Canada, show that related compounds like tert-butylphenyl diphenyl phosphate (BPDP) are imported in quantities ranging from 100,000 to 1,000,000 kg, further illustrating the widespread use and distribution of these flame retardants. canada.ca

Table 2: U.S. Aggregated Production Volume for this compound (CAS No. 2752-95-6)

YearProduction Volume (lbs)
2019100,000 - <500,000
2018100,000 - <500,000
2017500,000 - <1,000,000
2016500,000 - <1,000,000

Source: EPA Chemical Data Reporting (CDR). nih.gov

Green Chemistry Principles in this compound Synthesis Research

In response to the environmental and safety concerns associated with traditional chemical manufacturing, research has focused on applying green chemistry principles to the synthesis of phosphate esters.

One significant area of research is the use of alternative reaction media. Deep eutectic solvents (DES), such as a mixture of urea (B33335) and choline (B1196258) chloride, have been investigated as a medium for synthesizing organophosphates. nih.gov These solvents can facilitate dehydration reactions under milder heating conditions (60-70°C) and are considered more environmentally benign than conventional organic solvents. nih.gov

Another approach involves developing new catalytic systems that improve efficiency and reduce waste. Visible-light photocatalysis represents a key advancement, allowing for the synthesis of a broad range of phosphate esters at ambient temperatures. organic-chemistry.org This method avoids toxic reagents and offers a more sustainable pathway for synthesis, aligning with the core principles of green chemistry. organic-chemistry.org Furthermore, research into using renewable feedstocks, such as vegetable oils, to create phosphate esters represents another avenue for making their production more sustainable. aip.org

Functional Mechanisms and Material Science Applications of Butyl Diphenyl Phosphate

Role as a Flame Retardant in Polymer Systems

Butyl diphenyl phosphate (B84403) is widely incorporated into polymers such as polyvinyl chloride (PVC), cellulose-based resins, synthetic rubbers, and engineering plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends to enhance their fire resistance. sinobiochemistry.comcoating-chem.commdpi.com Its effectiveness as a flame retardant stems from its action in both the condensed and gas phases of a fire. mdpi.comalfa-chemistry.comaaqr.org

The flame retardant action of butyl diphenyl phosphate involves a multifaceted mechanism that influences the polymer's behavior at elevated temperatures. alfa-chemistry.com

The thermal degradation of a polymer is a critical step in the combustion cycle. This compound can alter this process. cnrs.frmdpi.com Upon heating, organophosphate esters like this compound can decompose to form phosphoric acid. alfa-chemistry.com This acid acts as a catalyst, promoting dehydration and cross-linking reactions within the polymer matrix. mdpi.com This process can lead to a change in the decomposition pathway of the polymer, often at a lower temperature, which is a key aspect of its condensed-phase flame retardant activity. mdpi.com

A primary mechanism of phosphorus-based flame retardants is the promotion of a carbonaceous char layer on the polymer surface during combustion. mdpi.comalfa-chemistry.commdpi.com this compound contributes to this by catalyzing dehydration and cross-linking, which results in a thermally stable, insulating char. mdpi.comnih.gov This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the flow of flammable volatile gases to the flame zone. mdpi.comnih.gov The generation of PO• radicals in the gas phase can also trap highly reactive H• and OH• radicals, thereby inhibiting the exothermic processes of combustion and suppressing heat release. alfa-chemistry.commdpi.com

The flame retardant efficiency of this compound can be contextualized by comparing it with other organophosphate esters.

Triphenyl phosphate (TPP) : Often used as a benchmark, TPP is a well-known flame retardant. researchgate.net Some studies suggest that bulkier organophosphates can be as efficient as TPP even with a lower phosphorus content, by tuning their dynamics and intermolecular interactions. researchgate.net

Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP) : These oligomeric phosphates are noted for their good thermal stability and low volatility, making them effective in engineering plastics. mdpi.comresearchgate.net Their flame retardancy is attributed to actions in both the gas and condensed phases. mdpi.comresearchgate.net

tert-Butylphenyl diphenyl phosphate (BPDP) : This compound is structurally similar to this compound and is also a highly effective flame retardant plasticizer. sinobiochemistry.com It offers a balance between flame retardancy and plasticizing efficiency. sinobiochemistry.com

The following table provides a comparative overview of the properties of this compound and related organophosphate flame retardants.

Compound NamePhosphorus Content (wt.%)Key Features
This compoundVaries by specific isomerBalanced flame retardancy and plasticizing effects. sinobiochemistry.com
Triphenyl phosphate (TPP)~9.5%Widely used, acts in both gas and condensed phases. researchgate.netnih.gov
Resorcinol bis(diphenyl phosphate) (RDP)~10.9%High thermal stability, low volatility, effective in PC/ABS. mdpi.comresearchgate.net
Bisphenol A bis(diphenyl phosphate) (BDP)~9.0%Oligomeric, good thermal stability, used in engineering resins. mdpi.com
tert-Butylphenyl diphenyl phosphate (BPDP)8.5-9.5%High thermal stability, improves melt performance of plastics. sinobiochemistry.comcoating-chem.com

Mechanistic Investigations of Flame Retardancy in Polymeric Matrices

Role as a Plasticizer in Material Formulations

In addition to its flame retardant properties, this compound functions as a plasticizer, particularly in PVC and synthetic rubbers. sinobiochemistry.commdpi.comkinampark.com Plasticizers are additives that increase the flexibility, softness, and elongation of a material. kinampark.com They achieve this by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. kinampark.com

This compound is considered a slightly less efficient plasticizer than some other common plasticizers like tricresyl phosphate but offers the significant advantage of also providing flame retardancy. service.gov.uk This dual functionality makes it a valuable component in formulations where both flexibility and fire safety are required. sinobiochemistry.comcoating-chem.com Its compatibility with a range of polymers and its thermal stability contribute to its utility as a plasticizer in various industrial applications. sinobiochemistry.com

Impact on Polymer Flexibility and Processability

This compound and its derivatives are utilized in the polymer industry primarily as plasticizers and flame-retardant plasticizers. Their incorporation into a polymer matrix significantly enhances material flexibility and improves processability. As a plasticizer, tert-butylphenyl diphenyl phosphate functions to increase the workability and softness of materials like Polyvinyl Chloride (PVC). wiley.comsdaoxintong.com Its chemical structure allows it to intersperse between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. This results in a more flexible material, a property that is particularly advantageous for applications requiring pliability. sdaoxintong.comepa.gov

The presence of the butyl group, particularly in alkyl aryl phosphate esters, is known to impart better low-temperature flexibility to polymers compared to purely triaryl phosphates. epa.gov For instance, meta-tertiary-butylphenyl diphenyl phosphate has been noted for its ability to enhance low-temperature flexibility in polymers. google.com This characteristic is crucial for products that must maintain their mechanical integrity in cold environments.

In terms of processability, these phosphate esters can improve the melting properties of engineering plastics. coating-chem.com For example, tertiary-butylated triphenyl phosphate, when used as a plasticizer, can enhance the melt flow of polymer blends such as Polyphenylene Oxide (PPO) and Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) alloys. coating-chem.com This improvement in melt characteristics facilitates manufacturing processes like molding and extrusion, allowing for more efficient production of complex parts. While effective, tert-butylphenyl diphenyl phosphate has been reported to be a slightly less efficient plasticizer than tricresyl phosphate. service.gov.uk

Table 1: Effect of this compound Derivatives on Polymer Properties This table is generated based on information from multiple sources.

Property Observation Polymer(s) Mentioned Source(s)
Flexibility/Softness Improves flexibility and softness by acting as a plasticizer. PVC, other polymers wiley.comsdaoxintong.com
Low-Temperature Flexibility Alkyl aryl phosphates impart good low-temperature properties. General polymers epa.govgoogle.com
Processability Improves melting properties and balances plasticizing efficiency. PPO, PC/ABS coating-chem.com

| Plasticizing Efficiency | Noted as being slightly less efficient than tricresyl phosphate. | Not specified | service.gov.uk |

Integration and Diffusion Behavior within Material Matrices

The integration and subsequent diffusion of this compound within a polymer matrix are critical to its function and permanence. As additives, these phosphates are typically mixed homogeneously into the polymer, often during the melt phase, to ensure uniform distribution. mdpi.com In PC/ABS alloys, for example, aromatic phosphates like resorcinol bis(diphenyl phosphate) (RDP) are thoroughly blended with the polycarbonate (PC) phase to achieve superior mechanical and flame-retardant properties. mdpi.com The compatibility of the phosphate ester with the polymer is key to preventing phase separation and ensuring stable, long-term performance.

The diffusion behavior of these molecules is influenced by temperature and their molecular structure. Research on 2,4-di-tert-butylphenyl diphenyl phosphate (DDP), a structurally similar compound, reveals that its diffusion in a polycarbonate matrix is significantly slower at low temperatures compared to triphenyl phosphate (TPP). researchgate.net However, as the temperature increases to the point of ignition, the diffusion rate of DDP becomes comparable to that of TPP. researchgate.net This temperature-dependent diffusivity is advantageous; slow diffusion at room temperature means lower volatility and less migration out of the product, while sufficient mobility at high temperatures is crucial for its flame-retardant action in the gas phase. researchgate.net

The bulky nature of the tert-butyl group plays a significant role in this diffusion behavior. researchgate.net The size of the molecule can hinder its movement through the tangled polymer chains at lower temperatures. This is consistent with findings that the leaching of organophosphate flame retardants from polymer matrices can be enhanced by factors that increase polymer flexibility, such as elevated temperatures. researchgate.net The incorporation of phosphate groups into a polymer network can also fundamentally alter the transport mechanism of other molecules, such as water, within the matrix. acs.org

Table 2: Diffusion Characteristics of a Butylated Diphenyl Phosphate Derivative This table is based on research comparing 2,4-di-tert-butylphenyl diphenyl phosphate (DDP) with Triphenyl Phosphate (TPP). researchgate.net

Condition Diffusion Behavior of DDP Comparison to TPP Implication
Low Temperature Diffusion is slower by an order of magnitude. Slower Lower volatility, better retention in the matrix.

| Ignition Temperature | Diffusion becomes comparable. | Similar | Sufficiently high mobility for flame retardant action. |

Environmental Occurrence and Global Distribution of Butyl Diphenyl Phosphate

Ubiquitous Presence in Environmental Compartments

Scientific monitoring has confirmed the presence of Butyl Diphenyl Phosphate (B84403) in the air, water, soil, and consumer products, indicating its broad environmental distribution.

Butyl diphenyl phosphate is frequently detected in both indoor and outdoor air and dust. In urban ambient air, novel organophosphate esters (OPEs) like t-butylphenyl diphenyl phosphate (BPDPP) have been detected at mean concentrations ranging from 152 to 495 pg m⁻³. acs.org Indoor environments, in particular, show significant concentrations. Studies have frequently detected tert-butylphenyl diphenyl phosphate in household dust samples. nih.gov Organophosphate esters as a group are found in indoor dust at concentrations that can reach up to 124 μg/g. acs.org For instance, a 2023 study measuring OPEs in PM₂.₅ and dust from various indoor settings found total OPE concentrations ranging from 4.37 to 185 ng/m³ in the air and 3.02 to 36.9 μg/g in dust. nih.gov The presence of these compounds in the atmosphere, even in remote regions like the Arctic and high mountains, suggests their potential for long-range transport. aaqr.org

Table 1: Atmospheric Concentrations of Related Organophosphate Esters

This compound is consistently found in aquatic environments. Releases from industrial activities and consumer products often enter wastewater treatment systems, which then discharge into surface waters, leading to contamination of both the water column and sediments. canada.ca A UK environmental risk evaluation identified potential risks for surface water (fresh and marine) and sediment (fresh and marine) from the use of tert-butylphenyl diphenyl phosphate in various products. service.gov.uk

A nationwide survey of sewage sludge in the United States found that t-butylphenyl diphenyl phosphate (BPDP) was one of the most abundant OPEs. nih.gov It was detected in 88-100% of sludge samples with a median concentration of 40.2 ng/g dry weight (dw) and a range from 0.56 to 3,020 ng/g dw. nih.gov Since sewage sludge is often deposited in landfills or used as agricultural fertilizer, this represents a significant reservoir and pathway for the compound's entry into wider aquatic and terrestrial systems. canada.canih.gov Studies in the NW Mediterranean Sea have detected various OPEs in seawater at concentrations ranging from 9 to 1013 ng/L and in sediment from 13 to 49 ng/g dw. ifremer.fr The compound's presence has also been confirmed in remote marine environments, such as the Arctic. acs.org

Table 2: Aquatic Concentrations of this compound and Related OPEs

Soil contamination by this compound occurs through several pathways. canada.ca One significant source is the agricultural application of biosolids from wastewater treatment plants, which are known to contain the compound. service.gov.ukcanada.ca Direct emissions from the use of products like lubricants and hydraulic fluids also contribute to soil contamination. service.gov.uk For example, risk assessments estimate that the use of certain automotive lubricants can lead to 6.8% of the compound being released to industrial soil, while some hydraulic fluids can release 8% to soil. service.gov.uk Though specific measured concentrations in soil are less documented than in other media, the known release pathways indicate that terrestrial systems are a significant sink for this compound. industrialchemicals.gov.aucanada.ca

This compound is a component in several commercial flame retardant mixtures, such as Phosflex 71B. nih.gov It is used as an additive flame retardant and plasticizer in a wide array of materials, including:

Polyvinyl chloride (PVC) service.gov.ukresearchgate.net

Polyurethane service.gov.uk

Textile coatings service.gov.uk

Lubricants and hydraulic fluids service.gov.uk

Rubber researchgate.net

Because it is an additive, it can migrate out of these products. nih.govindustrialchemicals.gov.au Consequently, it has been identified in recycled plastic waste and electronic waste (e-waste). researchgate.netnih.gov The analysis of waste consumer products shows that items made from polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyurethane foam (PUF) contain OPE concentrations that are orders of magnitude higher than those in products made from polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). nih.gov E-waste dust, in particular, has been shown to contain high concentrations of related organophosphate esters. researchgate.netacs.org

Sources and Emission Pathways into the Environment

The primary sources of this compound in the environment are anthropogenic, stemming from its manufacture, use in industrial processes, and incorporation into commercial and consumer products. service.gov.ukcanada.ca

As an additive flame retardant, this compound is physically mixed into polymers rather than being chemically bonded. researchgate.netmdpi.com This physical incorporation is the primary reason for its release into the environment through three main pathways:

Volatilization: The compound can slowly evaporate from the surface of products into the air. researchgate.netunit.noresearchgate.net

Leaching: Contact with liquids can cause the compound to dissolve and leach out of the host material. nih.govresearchgate.netunit.noresearchgate.net This is a key pathway for its entry into wastewater from textiles and other products. industrialchemicals.gov.au

Abrasion: The normal wear and tear of products creates small particles and dust that contain the flame retardant. industrialchemicals.gov.auresearchgate.netunit.noresearchgate.net This dust can then be distributed into indoor and outdoor environments. industrialchemicals.gov.au

These direct emission processes from the vast stock of consumer and industrial goods containing this compound ensure its continuous and diffuse release into the environment. service.gov.ukresearchgate.net

Indirect Formation through Atmospheric Chemical Transformations of Precursors (Secondary Organophosphate Esters)

While many organophosphate esters (OPEs) are released directly into the environment (primary OPEs), a significant source for some is indirect formation within the atmosphere. tandfonline.comtandfonline.com This process leads to the creation of secondary organophosphate esters (SOPEs) through the chemical transformation of precursor compounds. tandfonline.comtandfonline.com

Recent evidence highlights that organophosphite antioxidants, a class of mass-produced commercial chemicals, can undergo atmospheric chemical reactions to form OPEs. tandfonline.comtandfonline.com This transformation is considered an important indirect source of OPE pollution. tandfonline.comtandfonline.com For instance, studies have identified the transformation of precursors like tris(2,4-di-tert-butylphenyl) phosphite (B83602) (commercially known as Irgafos 168), an organophosphite antioxidant, into its phosphate ester analogue, tris(2,4-di-tert-butylphenyl) phosphate (TDtBPP). tandfonline.comresearchgate.net This process is expected to occur for other organophosphite antioxidants as well, contributing to the atmospheric burden of SOPEs.

These secondary OPEs, including aryl esters structurally related to this compound, are now understood to be widely distributed in the global environment. tandfonline.com Their formation via atmospheric oxidation means their presence is not solely tied to direct emission locations. Research indicates that SOPEs can be more persistent in the environment than some primary OPEs, and their concentrations in some environmental matrices have been reported to be higher than many primary OPEs. tandfonline.comtandfonline.com

Contribution from Industrial Processes and Waste Streams (e.g., E-waste Recycling)

Industrial processes and the resulting waste streams are significant sources of this compound and related compounds in the environment. Electronic waste (e-waste) recycling operations, in particular, have been identified as major emission hubs. researchgate.netacs.org During the dismantling and processing of e-waste, which contains a multitude of plastic additives and flame retardants, these compounds are released into the local environment, heavily contaminating dust. nih.govlamer-cmes.jp

High concentrations of OPEs, including compounds structurally similar to this compound, have been consistently measured in dust from e-waste facilities. For example, a study identified tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), a complex aryl phosphate, as a previously unrecognized pollutant in e-waste dust. researchgate.netacs.org Concentrations of TDTBPP in e-waste dust were found to be substantial, with median levels comparable to or even exceeding those of the well-known triphenyl phosphate (TPhP) in other environmental samples like house dust. researchgate.netacs.org

Workers in e-waste recycling facilities are particularly exposed to these chemicals. Studies have detected metabolites of OPEs, such as tert-butyl diphenyl phosphate (tb-DPhP), in biological samples from e-recycling workers, with concentrations significantly higher than in control groups. sci-hub.se This indicates that e-waste handling is a direct pathway for human exposure and a significant source of these compounds to the environment. sci-hub.se

Table 1: Median Concentrations of Selected Aryl Phosphates in Dust Samples (ng/g)

CompoundE-Waste DustHouse Dust
Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP)14,400 researchgate.netacs.org4,900 researchgate.netacs.org
Triphenyl phosphate (TPhP)41,500 researchgate.netacs.org2,100 researchgate.netacs.org

Long-Range Environmental Transport Mechanisms

The detection of organophosphate esters in remote environments, far from their production and use centers, confirms their capacity for long-range environmental transport. rsc.orgaaqr.org

Atmospheric Transport and Deposition Dynamics

This compound and other OPEs are transported over long distances primarily through the atmosphere. aaqr.orgindustrialchemicals.gov.au Due to their chemical properties, these compounds tend to adsorb to airborne particles (aerosols). aaqr.orgindustrialchemicals.gov.au This association with particulate matter allows them to remain suspended in the atmosphere for extended periods, facilitating transport across continents and oceans. aaqr.org

Evidence for this long-range transport includes the detection of various OPEs in the air and snow of remote polar regions, such as the Arctic and Antarctic. rsc.orgaaqr.orgnih.gov Studies in the Arctic have quantified OPEs in passive air samples, with mean atmospheric concentrations for the sum of OPEs reaching around 300 pg/m³. nih.gov The levels of OPEs in these remote areas are often orders of magnitude higher than those of legacy pollutants like polybrominated diphenyl ethers (PBDEs), suggesting efficient transport and higher release rates. nih.gov The deposition of these particle-bound contaminants occurs through both dry and wet deposition (e.g., in rain and snow), introducing them into remote terrestrial and aquatic ecosystems. rsc.org

Air-Sea Exchange Fluxes and Interfacial Transport

The interface between the atmosphere and the ocean is a dynamic boundary for the exchange of OPEs. This exchange occurs through two primary mechanisms: atmospheric deposition and air-sea diffusive exchange. ifremer.frhereon.de

Atmospheric dry deposition involves the settling of particle-bound OPEs onto the ocean surface. Studies have estimated dry deposition fluxes for the sum of OPEs to be in the range of 4 to 140 ng m⁻² d⁻¹. ifremer.fr

Diffusive exchange, or air-sea gas exchange, involves the movement of the chemical between its gaseous phase in the atmosphere and its dissolved phase in the surface water. The direction of this flux (either from air to sea, known as absorption, or from sea to air, known as volatilization) depends on the compound's properties and concentrations in each medium. hereon.de For many OPEs, including aryl phosphates, the net flux is often from the water to the air (volatilization). hereon.de For example, studies in the North Atlantic and Arctic have reported net volatilization for compounds like TCEP, TCPP, and TnBP. hereon.de In the South China Sea, aryl-OPEs like TPhP and EHDPP also showed a clear tendency for volatilization from water to air. nih.gov However, the direction can vary by location and specific compound. nih.gov These air-sea exchange processes are critical in determining the ultimate fate and distribution of this compound and other OPEs in the global marine environment. researchgate.net

Table 2: Examples of Air-Sea Exchange Fluxes for Selected OPEs

CompoundRegionFlux DirectionEstimated Flux (ng/m²/day)
Tris(2-chloroethyl) phosphate (TCEP)North Atlantic/ArcticNet VolatilizationMean 146 ± 239 hereon.de
Tris(1-chloro-2-propyl) phosphate (TCPP)North Atlantic/ArcticNet VolatilizationMean 1670 ± 3031 hereon.de
Tri-n-butyl phosphate (TnBP)North Atlantic/ArcticNet VolatilizationMean 230 ± 254 hereon.de
Triphenyl phosphate (TPhP)South China SeaNet Volatilization-4.09 to 13.41 nih.gov
2-Ethylhexyl diphenyl phosphate (EHDPP)South China SeaNet Volatilization-0.01 to 14.81 nih.gov

Environmental Fate and Mechanistic Transformations of Butyl Diphenyl Phosphate

Abiotic Transformation Processes

Abiotic processes, including hydrolysis and thermal degradation, play a role in the transformation of butyl diphenyl phosphate (B84403) in the environment, independent of biological activity.

Hydrolysis is a key abiotic process that can contribute to the degradation of organophosphate esters like butyl diphenyl phosphate. The hydrolysis of aryl phosphates can occur under acidic pH conditions. service.gov.uk The initial degradation products from the hydrolysis of commercial tert-butylphenyl diphenyl phosphate mixtures are expected to be diaryl phosphates, which are acidic in nature. service.gov.uk Detailed analysis of degradation products in environmental simulations has identified diphenyl phosphate as a significant metabolite. service.gov.uk This is consistent with the general understanding that the ester bond is susceptible to cleavage, yielding the corresponding alcohol and phosphate diester. In studies of related compounds like triphenyl phosphate, hydrolysis leads to the formation of diphenyl phosphate and phenol (B47542). industrialchemicals.gov.auepa.gov

This compound exhibits high thermal stability. The decomposition temperature for commercial tert-butylphenyl diphenyl phosphate products is reported to be above 300°C. service.gov.uk A study comparing the thermal degradation of various aryl and alkyl/aryl phosphates provided specific data on the temperature at which weight loss occurs, indicating its resistance to breaking down under heat. service.gov.uk

Table 1: Thermal Degradation Data for Aryl and Alkyl/Aryl Phosphates

CompoundTemperature for 1% Weight Loss (°C)Temperature for 5% Weight Loss (°C)
tert-Butylphenyl diphenyl phosphateData not specifiedData not specified
Triphenyl phosphate225275
Tricresyl phosphate250300
Source: Adapted from UK EA 2009a, as cited in GOV.UK. service.gov.uk

Biotransformation and Biodegradation Studies

Microbial activity is a primary driver for the degradation of this compound in various environmental compartments.

The biodegradation of tert-butylphenyl diphenyl phosphate (a commercial mixture containing this compound isomers) has been examined in microcosms containing sediment and water from different ecosystems. nih.gov Significant mineralization has been observed; in one study, over 37% of the compound was mineralized to CO2 after eight weeks in microcosms from an ecosystem with chronic exposure to agricultural chemicals. nih.govnih.gov In contrast, only 1.7% was degraded to CO2 in samples from a non-contaminated site, highlighting the influence of the ecosystem's history. nih.govnih.gov

Half-life studies in pond and river sediments show degradation varies with environmental conditions. tandfonline.com Chemical analyses of residues from these microcosm studies confirmed the presence of undegraded parent compound along with minor amounts of degradation products, including phenol, tert-butylphenol, and diphenyl phosphate. nih.govnih.gov

Table 2: Biodegradation of 14C-tert-Butylphenyl Diphenyl Phosphate in Sediment Microcosms After Eight Weeks

Ecosystem SourceMineralization (% as 14CO2)
Ecosystem with chronic chemical exposure>37%
Non-contaminated site1.7%
Source: Heitkamp, M. A., et al. nih.govnih.gov

The rate of biodegradation is strongly linked to the microbial populations present in the environment. Sediments with the highest rates of this compound biodegradation also had the highest indigenous heterotrophic and compound-utilizing microbial populations. nih.govnih.gov The activity of phosphoesterase enzymes, which cleave the phosphate ester bonds, is a key factor. nih.gov Studies have shown adaptive increases in both microbial populations and phosphoesterase enzymes in sediments that have been acclimated to the compound. nih.govnih.gov This suggests that microbial communities can adapt to metabolize this compound, particularly in environments with previous chemical exposure. nih.gov The degradation process is believed to involve at least three distinct catabolic processes. nih.govnih.gov

Several environmental factors influence the rate at which this compound is biodegraded.

Temperature: Degradation is temperature-dependent. The half-life of tert-butylphenyl diphenyl phosphate in sediment was found to be 5.3 days at 25°C, increasing to 19.1 days at 2°C. tandfonline.com

Concentration: The initial concentration of the compound affects its mineralization rate. In active ecosystems, mineralization was highest at a low concentration (0.1 mg/L) and was inhibited at 10- and 100-fold higher concentrations. nih.govnih.gov

Redox Potential: The presence or absence of oxygen appears to have little effect on degradation rates. In one study, incubating sediments under an air or nitrogen purge, which resulted in redox potentials from +362 to -51mV, did not significantly influence the rate of degradation. tandfonline.com

Ecosystem Characteristics: Biodegradation is highest in eutrophic ecosystems that have high phosphotri- and diesterase activities and a history of exposure to anthropogenic chemicals. nih.gov

Table 3: Effect of Temperature on the Half-Life of tert-Butylphenyl Diphenyl Phosphate in Sediment

Temperature (°C)Half-Life (days)
255.3
10Data not specified
219.1
Source: Muir, D. C. G., et al. 1985. tandfonline.com

Microbial Degradation in Diverse Ecosystems (Sediment, Water Microcosms)

Identification of Microbial Degradation Products and Metabolic Pathways

The microbial degradation of tert-butylphenyl diphenyl phosphate (BPDP) in environmental systems involves several catabolic processes. nih.govnih.gov Studies conducted in microcosms containing sediment and water from various ecosystems have identified several key biodegradation products. Chemical analysis of residues from these microcosms revealed the presence of undegraded BPDP along with minor quantities of phenol, tert-butylphenol, diphenyl phosphate (DPHP), and triphenyl phosphate (TPHP). nih.govnih.govasm.org

The detection of these metabolites suggests that the microbial degradation of BPDP proceeds through at least three distinct catabolic pathways nih.govnih.gov:

Dealkylation: The presence of triphenyl phosphate as a metabolite indicates the cleavage of the tert-butyl group from the phenyl ring. asm.org

Phosphatase Activity: The identification of phenol, tert-butylphenol, and diphenyl phosphate suggests the hydrolytic cleavage of the phosphate ester bonds. This is supported by findings that microbial populations and phosphoesterase enzyme activities were highest in sediments that exhibited the most significant biodegradation of BPDP. nih.gov

Ring Fission: The evolution of radiolabeled CO2 from [14C]BPDP (where the label is on the tert-butyl substituted phenyl ring) in these experiments confirms the ultimate breakdown and mineralization of the aromatic ring structure. asm.org

These findings indicate that microorganisms in sediment can utilize multiple enzymatic strategies to break down the complex structure of this compound. nih.govnih.gov

Fungal Metabolism and Biotransformation Routes

Fungi play a significant role in the metabolism of this compound. Studies have shown that numerous fungal species are capable of metabolizing this compound. service.gov.uk Research utilizing the fungus Cunninghamella elegans has provided detailed insights into the primary biotransformation pathways. In experiments where C. elegans was incubated with tert-butylphenyl diphenyl phosphate (BPDP), approximately 70% of the compound was metabolized over a seven-day period. nih.govasm.org The metabolic process yields both organic-soluble and water-soluble metabolites, with the former being more abundant. nih.govasm.org

Oxidative Biotransformation at Alkyl Side Chains and Aromatic Rings

The predominant mechanism for the fungal metabolism of BPDP is oxidation. nih.govasm.orgnih.gov Fungi preferentially attack the molecule at two main sites: the alkyl side chain and the aromatic rings. nih.govasm.org The primary metabolic transformation occurs at the tert-butyl group, where it is oxidized to form a carboxylic acid. nih.govasm.orgnih.gov The major metabolite identified from this process is 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govasm.org

In addition to the alkyl side chain, the aromatic rings are also susceptible to oxidative attack, leading to the formation of hydroxylated derivatives. nih.govasm.orgnih.gov This dual oxidative capability highlights the versatility of fungal enzyme systems in transforming the complex structure of BPDP.

Metabolite Profiling in Fungal Systems

Metabolite profiling studies, particularly with Cunninghamella elegans, have successfully identified a range of biotransformation products of tert-butylphenyl diphenyl phosphate (BPDP). nih.gov These findings, which have been replicated across numerous fungal cultures, provide a clear picture of the degradation sequence. nih.gov The primary metabolites result from the oxidation of the tert-butyl group and hydroxylation of the aromatic rings. nih.govasm.org

Below is a table of the key metabolites identified in fungal systems.

Metabolite NameSite of TransformationMetabolic Process
4-(2-carboxy-2-propyl)triphenyl phosphateAlkyl Side Chain (tert-butyl group)Oxidation
4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphateAlkyl Side Chain & Aromatic RingOxidation & Hydroxylation
Triphenyl phosphateAlkyl Side ChainDealkylation
Diphenyl phosphatePhosphate Ester BondPhosphatase Cleavage
4-(2-carboxy-2-propyl)diphenyl phosphateAlkyl Side Chain & Phosphate Ester BondOxidation & Phosphatase Cleavage
2-(4-hydroxyphenyl)-2-methyl propionic acidMultiple SitesOxidation & Cleavage
PhenolPhosphate Ester BondPhosphatase Cleavage

Environmental Persistence and Degradation Half-Lives

The environmental persistence of this compound is influenced by the specific environmental conditions and microbial populations present. In laboratory test systems designed to assess biodegradability, the primary degradation half-life for tert-butylphenyl diphenyl phosphate has been determined to be between 2 and 3 days. service.gov.uk

Environmental Fate Modeling and Predictive Simulations

Environmental fate modeling and predictive simulations are computational tools used to estimate the distribution, persistence, and ultimate fate of chemicals in the environment. For organophosphate esters like this compound, fugacity models are often employed. epa.gov These models predict the partitioning of a chemical among different environmental compartments, such as air, water, soil, and sediment, based on its physical-chemical properties and environmental half-lives. epa.gov For example, a Level III fugacity model might use estimated half-lives in water, soil, and sediment to simulate the compound's behavior under various release scenarios (e.g., release to water only vs. release to air, water, and soil). epa.gov

In addition to fate and transport models, molecular dynamics (MD) simulations can be used to predict the thermophysical properties of related compounds, such as tri-n-butyl-phosphate. nih.gov These simulations model the interactions between molecules to predict properties like liquid mass density and self-diffusion coefficients, which can help refine the parameters used in larger-scale environmental models. nih.gov Such predictive simulations are valuable for assessing the environmental behavior of chemicals for which extensive empirical data may not be available.

Fugacity-Based Models (e.g., Quantitative Water Air Sediment Interaction (QWASI) Model) for Multimedia Environmental Distribution

Fugacity-based models are instrumental in predicting the environmental distribution of chemical substances. Fugacity, a concept related to the escaping tendency of a chemical from a particular phase, helps in understanding how a compound partitions between different environmental compartments such as air, water, soil, and sediment. ulisboa.ptunipd.it These models are built on the principle that chemicals move from areas of high fugacity to low fugacity until equilibrium is approached or reached. unipd.ityoutube.com

One of the most widely used fugacity-based models is the Quantitative Water Air Sediment Interaction (QWASI) model. trentu.ca The QWASI model is specifically designed to describe the steady-state behavior of an organic chemical in an aquatic system like a lake. trentu.ca It accounts for various environmental processes, including chemical inputs (direct discharge, river inflow, atmospheric deposition), removal mechanisms (evaporation, degradation reactions, water outflow), and intermedia transport (sediment-water diffusion, deposition, resuspension). trentu.canih.gov By integrating a chemical's physical-chemical properties with the characteristics of the specific environment, the QWASI model can estimate the concentrations and persistence of the substance in water and sediment. nih.govresearchgate.net

These models are categorized into different levels of complexity (Levels I, II, III, and IV). ulisboa.pt Level I models calculate the equilibrium distribution in a closed system, while Level II considers a steady-state system with continuous emissions and removal processes. ulisboa.pttrentu.ca Level III models, which are frequently used for environmental risk assessments, represent a more realistic scenario. service.gov.uktrentu.ca They describe a steady-state, non-equilibrium system where the chemical is continuously discharged, and intermedia transport rates are calculated to determine the chemical's distribution. ulisboa.pttrentu.ca

Application of Level III Fugacity Models for Environmental Fate Prediction

Level III fugacity models are powerful tools for predicting the environmental fate of chemicals like this compound because they provide a more realistic, non-equilibrium assessment. trentu.ca Unlike simpler models, a Level III simulation assumes that while equilibrium exists within a compartment (e.g., between water and suspended solids), it is not assumed between compartments (e.g., between water and sediment). trentu.ca This allows for a more dynamic and accurate representation of a chemical's behavior, as its distribution is dependent on the mode of entry into the environment (e.g., release to air, water, or soil). service.gov.uktrentu.ca

The potential environmental distribution of the closely related compound, tert-butylphenyl diphenyl phosphate, was studied using a generic Level III fugacity model (EQC version 1.01). service.gov.uk This four-compartment model (air, water, soil, sediment) was used to predict the substance's fate based on its physico-chemical properties and a nominal release rate of 1,000 kg/hour into different environmental compartments. service.gov.uk

The results from the model illustrate how the point of release significantly influences the ultimate distribution of the chemical. service.gov.uk

Release to Air : When released into the air, the model predicts that the majority of the substance (98.3%) will partition to the soil, with smaller amounts remaining in the air (1.18%) and distributing to water (0.51%) and sediment (0.01%). service.gov.uk

Release to Water : If released into water, the model indicates that the substance will predominantly be found in the water (60.6%) and sediment (38.8%), with very little partitioning to soil (0.57%) or air (0.03%). service.gov.uk

Release to Soil : For a release to soil, the vast majority (99.4%) is predicted to remain in the soil compartment, with minimal transfer to water (0.55%), air (0.05%), or sediment (0.01%). service.gov.uk

These findings highlight the low volatility of the substance and its tendency to associate with soil and sediment. service.gov.uk The following table provides a detailed summary of the predicted environmental distribution of tert-butylphenyl diphenyl phosphate from the Level III fugacity model. service.gov.uk

Table 1. Results of Level III Fugacity Model for Tert-butylphenyl Diphenyl Phosphate service.gov.uk
CompartmentPredicted Distribution (%)
Release to AirRelease to WaterRelease to Soil
Air1.180.030.05
Water0.5160.60.55
Soil98.30.5799.4
Sediment0.0138.80.01

Advanced Analytical Methodologies for Butyl Diphenyl Phosphate Research

Chromatographic Techniques for Trace Analysis

Chromatography is a fundamental technique for separating butyl diphenyl phosphate (B84403) from other compounds in a sample prior to detection. The choice of chromatographic method is crucial for achieving the required selectivity and sensitivity for trace analysis.

Gas Chromatography Hyphenated with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like certain organophosphate esters. nih.govgoogle.com For GC analysis, compounds must be thermally stable and volatile. While some organophosphates can be analyzed directly, others, particularly their more polar metabolites like diphenyl phosphate, may require a chemical derivatization step to increase their volatility and thermal stability before GC-MS analysis. scirp.orgnih.gov

The GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluted molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. jeol.com Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes in complex matrices. nih.gov The choice of detector is also critical; while a standard quadrupole mass spectrometer is common, specific detectors like a phosphorus-nitrogen detector (PND) can offer enhanced selectivity for phosphorus-containing compounds. nih.gov

Key GC-MS Parameters for Organophosphate Analysis

Parameter Description Relevance
Column Typically a capillary column with a specific stationary phase (e.g., OV-17). researchgate.net The choice of column affects the separation efficiency of different compounds in the mixture.
Injector Temperature The temperature at which the sample is vaporized. Must be high enough to volatilize the analyte without causing thermal degradation. researchgate.net
Oven Program A temperature gradient used to elute compounds with different boiling points. Optimized to achieve good separation between the target analyte and matrix interferences.
Ionization Mode Commonly Electron Ionization (EI) for generating reproducible fragmentation patterns. Fragmentation patterns are used for compound identification by comparing to spectral libraries.

| Detection Mode | Full Scan for identifying unknown compounds or Selected Ion Monitoring (SIM) for quantifying known compounds at low levels. nih.gov | SIM mode significantly improves the signal-to-noise ratio for trace analysis. |

Liquid Chromatography Hyphenated with Mass Spectrometry (LC-MS/MS, UPLC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for analyzing butyl diphenyl phosphate and its metabolites in various samples. ntnu.nonih.gov This preference is due to its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. researchgate.net Ultra-performance liquid chromatography (UPLC) systems, which use smaller particle-size columns, offer faster analysis times and improved resolution compared to traditional high-performance liquid chromatography (HPLC). sielc.comnih.gov

In LC-MS/MS, the liquid chromatograph separates the analytes, which are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The tandem mass spectrometer (often a triple quadrupole) allows for highly selective quantification using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. birmingham.ac.uk This process significantly reduces matrix interference and enhances sensitivity. nih.govbirmingham.ac.uk The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, coupled with UPLC provides accurate mass measurements, enabling the confident identification of compounds and their metabolites. researchgate.net

Table of LC-MS/MS Parameters for this compound Analysis

Parameter Instrument/Setting Reference
Compound This compound (BDphP) birmingham.ac.uk
LC Column Phenomenex Luna C18 (150 x 3 mm, 3 µm) birmingham.ac.uk
Mobile Phase Acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297). nih.gov nih.gov
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative mode. nih.gov

| MS/MS Transition (MRM) | Precursor Ion (m/z): 307.2 -> Product Ion (m/z): 251.1 | birmingham.ac.uk |

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the chemical structure of this compound, its isomers, and its transformation products, as well as for accurate quantification.

High-Resolution Mass Spectrometry for Isomer Differentiation and Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. nih.gov This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. For isomeric compounds like different phosphate esters, which have the same elemental formula, HRMS alone may not be sufficient for differentiation if they are not chromatographically separated. lcms.cz

However, when coupled with tandem mass spectrometry (MS/MS), HRMS can differentiate isomers based on their unique fragmentation patterns. nih.govbiorxiv.org Techniques like Collision-Induced Dissociation (CID) are used to fragment the precursor ion, and the resulting high-resolution product ion spectrum provides detailed structural information. lcms.cz By comparing the fragmentation patterns of unknown analytes to those of reference standards, specific isomers can be identified. researchgate.net This is particularly important in environmental and metabolic studies where multiple structurally similar organophosphate esters may be present. biorxiv.org

Nuclear Magnetic Resonance Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules, including metabolites of this compound. frontiersin.org While MS provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. nih.gov

For organophosphates, several types of NMR experiments are particularly useful:

¹H NMR : Provides information about the number and types of hydrogen atoms in the molecule and their neighboring atoms. frontiersin.org

¹³C NMR : Shows the different types of carbon atoms in the structure. researchgate.net

³¹P NMR : Is highly specific for phosphorus-containing compounds and is very sensitive to the chemical environment around the phosphorus atom, making it excellent for identifying different types of phosphate esters. frontiersin.orgspectrabase.com

2D NMR techniques (e.g., COSY, HSQC, HMBC) : These experiments reveal correlations between different nuclei (e.g., which protons are coupled to which other protons or carbons), allowing for the complete and unambiguous assembly of the molecular structure. nih.govresearchgate.net

NMR is often used to confirm the structure of synthesized reference standards and to identify novel metabolites isolated from biological systems. frontiersin.org

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices such as dust, water, soil, and biological tissues, and to concentrate it prior to instrumental analysis. nih.govnih.gov The choice of extraction technique depends heavily on the properties of the analyte and the nature of the sample matrix. researchgate.net

Commonly used techniques include:

Solid-Phase Extraction (SPE) : This is a widely used technique for cleaning up and concentrating analytes from liquid samples like urine and water. nih.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of solvent. Different sorbent types, such as mixed-mode anion exchange, can be used for targeted extraction of acidic metabolites. nih.gov

Liquid-Liquid Extraction (LLE) : A traditional method that separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has become popular for analyzing contaminants in food matrices like milk powder. nih.gov It typically involves an extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using dispersive SPE. nih.gov

Ultrasonic Supported Extraction (USSE) : This technique uses ultrasonic waves to improve the extraction efficiency of analytes from solid samples, such as polymers and dust, by enhancing the solvent penetration into the sample matrix. nih.gov

The goal of these procedures is to remove interfering substances (e.g., lipids, proteins) and concentrate the target analyte to levels that can be detected by the analytical instrument. researchgate.net

Summary of Sample Preparation Techniques for Organophosphates

Technique Sample Matrix Target Analytes Reference
Solid Phase Extraction (SPE) Urine Diphenyl phosphate and other metabolites nih.govnih.gov
QuEChERS Milk Powder Organophosphate esters nih.gov
Ultrasonic Supported Extraction Polymers Phosphate-based flame retardants nih.gov

Solid Phase Extraction (SPE) Protocols for Environmental and Biological Samples

Solid Phase Extraction (SPE) is a widely used sample preparation technique that isolates and concentrates analytes from a complex sample matrix, thereby improving analytical sensitivity and reducing matrix effects. windows.netresearchgate.net The selection of the SPE sorbent and protocol is critical and depends on the physicochemical properties of BDPP and the nature of the sample matrix. For a nonpolar compound like this compound, reversed-phase SPE is a common approach.

The general SPE process involves four main steps:

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix (e.g., deionized water) to ensure reproducible retention.

Sample Loading: The prepared sample is passed through the SPE cartridge, where BDPP adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds without eluting the target analyte.

Elution: A strong organic solvent is used to desorb BDPP from the sorbent, resulting in a purified and concentrated extract ready for analysis.

Innovations in polymer-based sorbents, such as hydrophilic-lipophilic balanced (HLB) materials, offer advantages like water-wettability, which can simplify the extraction process by eliminating the need for conditioning and equilibration steps, leading to a more streamlined 3-step protocol (load, wash, elute). lcms.cz

Below is a table summarizing typical SPE protocols for different sample matrices.

Parameter Environmental Samples (e.g., Water, Soil) Biological Samples (e.g., Plasma, Urine)
Sample Pre-treatment Water: Adjust pH, filter particulates. Soil: Solvent extraction (e.g., Soxhlet), centrifuge, and filter supernatant. windows.netPlasma/Serum: Protein precipitation followed by centrifugation. Urine: Adjust pH, filter. nih.gov
SPE Sorbent Type Reversed-Phase (e.g., C18, HLB)Reversed-Phase (e.g., C18, HLB, Strata-X) researchgate.netnih.gov
Conditioning Solvent Methanol or AcetonitrileMethanol or Acetonitrile
Equilibration Solvent Deionized WaterBuffer solution or Deionized Water
Wash Solvent Water/Methanol mixtureWater/Methanol mixture
Elution Solvent Acetonitrile, Ethyl Acetate, or DichloromethaneAcetonitrile or Methanol
Post-Elution Step Evaporation and reconstitution in a solvent compatible with the analytical instrument.Evaporation and reconstitution in a solvent compatible with the analytical instrument.

This is an interactive data table. Users can sort and filter the information based on their specific needs.

Automated Analytical Workflows for High-Throughput Biomonitoring

High-throughput biomonitoring is essential for assessing population-level exposure to environmental contaminants like this compound. Automated analytical workflows significantly enhance efficiency, reduce sample processing time, and improve data quality and reproducibility. researchgate.netnih.govchemrxiv.org These systems integrate various stages of the analytical process, from sample preparation to data analysis.

An automated workflow for BDPP biomonitoring typically involves:

Automated Sample Handling: Robotic systems manage sample aliquoting, addition of internal standards, and transfer to 96-well plates for processing.

Automated SPE: SPE is performed on 96-well plates, allowing for the simultaneous processing of numerous samples. researchgate.net The liquid handling system automates the conditioning, loading, washing, and elution steps.

Instrumental Analysis: The purified extracts are automatically injected into an analytical instrument, commonly a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS), for separation and quantification.

Data Processing and Management: Custom software automates data acquisition, peak integration, concentration calculation, and quality control checks. nih.gov The results are compiled and transferred to a laboratory information management system (LIMS) for reporting and archiving. researchgate.net

This automation minimizes manual labor, reduces the potential for human error, and accelerates the turnaround time for results, which is critical for large-scale epidemiological studies. nih.govchemrxiv.org

The table below outlines the stages of a typical automated workflow.

Stage Description Key Technologies Benefit
1. Sample Pre-processing Automated aliquoting of biological samples (e.g., urine, plasma) and addition of internal standards.Robotic liquid handlers, 96-well plates.Increased precision and throughput.
2. Automated Extraction High-throughput Solid Phase Extraction (SPE) in 96-well format.Automated SPE workstations.Reduced solvent consumption and processing time. lcms.cz
3. Instrumental Analysis Separation and detection of this compound using LC-MS/MS.Autosamplers, UPLC/HPLC systems, Tandem Mass Spectrometers.High sensitivity and selectivity for accurate quantification.
4. Data Handling Automated data acquisition, processing, quality control evaluation, and reporting.Integrated instrument control and data analysis software, LIMS.Faster data turnaround and improved data integrity. nih.gov

This interactive table allows for a clear overview of the automated workflow process.

Quality Assurance and Quality Control in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are fundamental to ensuring the reliability, accuracy, and precision of analytical data for this compound. hanford.gov A comprehensive QA/QC program encompasses all aspects of the analytical process, from sample collection to data reporting. umn.edu

Key components of a QA/QC program for BDPP analysis include:

Method Validation: The analytical method must be thoroughly validated to assess its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.

Standard and Reagent Quality: All chemical standards must be of high purity and traceable to certified reference materials. Reagents and solvents should be of at least analytical or HPLC grade to minimize background contamination.

Calibration: The analytical instrument is calibrated using a series of standards of known concentrations to generate a calibration curve against which unknown sample concentrations are calculated.

Quality Control Samples: Various QC samples are analyzed with each batch of environmental or biological samples to monitor the performance of the method. These include:

Method Blanks: A sample matrix free of the analyte is processed to check for contamination from reagents or the laboratory environment.

Matrix Spikes: A known amount of BDPP is added to a real sample, which is then analyzed to assess method accuracy and potential matrix effects.

Duplicates/Replicates: A sample is analyzed multiple times to assess the precision of the method. umn.edu

Documentation: Meticulous records of all procedures, calibrations, and QC results are maintained for traceability and auditing purposes.

The table below summarizes essential QA/QC parameters and their typical acceptance criteria.

QC Parameter Purpose Typical Acceptance Criteria
Method Blank To assess laboratory contamination.Below the Limit of Detection (LOD) or a defined low-level threshold.
Calibration Curve (r²) To ensure linearity of instrument response.r² ≥ 0.995
Matrix Spike Recovery To evaluate method accuracy in a specific sample matrix.70-130%
Replicate/Duplicate (RPD) To evaluate method precision.Relative Percent Difference (RPD) ≤ 20%
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical system.Recovery within ±20-30% of the certified value.
Internal Standard Response To correct for variations in instrument response and sample processing.Area counts within ±50% of the batch average.

This interactive table provides a quick reference for standard quality control measures in analytical chemistry.

Mechanistic Research on Biological Interactions of Butyl Diphenyl Phosphate in Environmental Organisms

Molecular and Cellular Mechanisms of Biological Response

Recent research has focused on elucidating the molecular and cellular mechanisms through which butyl diphenyl phosphate (B84403) (BDPP), an organophosphate ester flame retardant, interacts with biological systems in environmental organisms. Studies have increasingly utilized advanced techniques to understand its impact at the transcriptomic, signaling pathway, and cellular stress levels.

Transcriptomic Profiling in Model Organisms

Transcriptomic analyses have been instrumental in identifying the broad spectrum of genes and pathways affected by BDPP exposure in various model organisms. In murine limb bud cultures, a transcriptomic approach was used to uncover the mechanisms of action of tert-butylphenyl diphenyl phosphate (BPDP). nih.govnih.gov Limb buds from mouse embryos were cultured and exposed to BPDP, followed by RNA sequencing. nih.govnih.gov These analyses revealed significant alterations in gene expression. For instance, after 24 hours of exposure to 1 µM BPDP, 14 transcripts were significantly downregulated, while 5 were upregulated. nih.gov A higher concentration also resulted in more substantial changes, with 451 transcripts downregulated and 167 upregulated by 24 hours. nih.gov

In vivo studies using male Sprague Dawley rats administered BPDP by gavage for four days also employed gene expression studies using microarrays on liver tissue to assess biological potency. nih.gov This research identified transcriptional changes and aimed to determine benchmark doses associated with these changes. nih.gov Similarly, studies on chicken embryos exposed to p-tert-butylphenyl diphenyl phosphate via egg injection utilized a ToxChip polymerase chain reaction (PCR) array to evaluate hepatic gene expression at mid-incubation (day 11) and just before hatching (day 20). oup.com This research reported significant differences in hepatic gene expression at both time points, with the most pronounced effects observed at mid-incubation. oup.com Genes related to xenobiotic metabolism, the regulation of bile acid and cholesterol, and oxidative stress were notably dysregulated. oup.com

These transcriptomic profiling studies consistently demonstrate that BDPP can significantly alter gene expression patterns in model organisms, providing a foundation for understanding its impact on specific molecular pathways.

Modulation of Developmental Signaling Pathways (e.g., Hedgehog Signaling)

A key finding from mechanistic research is the significant impact of BPDP on the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, including endochondral ossification. nih.govnih.govresearchgate.net Pathway analysis of transcriptomic data from murine limb bud cultures exposed to BPDP predicted the inhibition and inactivation of the Sonic hedgehog (Shh) signaling pathway. nih.govoup.com The attenuation of Hh signaling activity was observed to be dose-dependent, beginning earlier and reaching a greater magnitude with higher exposure levels. nih.govnih.gov This interference with a crucial developmental pathway highlights a significant mechanism of BDPP's biological activity. nih.gov

Exposure to BPDP leads to specific and significant changes in the expression of key genes within the Hedgehog signaling pathway. nih.govnih.gov In murine limb bud cultures, RNA sequencing revealed that a 24-hour exposure decreased the expression of several Hh target genes, including Gli1, Ptch1, and Ptch2. nih.govnih.govoup.com Gli1 is a critical transcription factor in the Hh pathway, while Ptch1 and Ptch2 are receptors that play a role in pathway regulation. researchgate.netnih.gov

Conversely, the expression of Indian hedgehog (Ihh), a ligand in the pathway, was increased after 24 hours of exposure. nih.govnih.gov Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis confirmed these findings, showing that BPDP concentration-dependently downregulated the expression of Hh target genes (Gli1, Ptch1, Ptch2, Hhip, and Runx3) at both 3 and 24 hours. nih.gov However, Ihh expression was unaffected at 3 hours but had tripled by 24 hours, suggesting a potential compensatory response to the pathway's inhibition. nih.gov

The table below summarizes the observed changes in gene expression in murine limb buds following BPDP exposure.

Table 1: Alterations in Hedgehog Pathway Gene Expression by tert-Butylphenyl Diphenyl Phosphate (BPDP) in Murine Limb Bud Cultures
GeneFunction in Hedgehog PathwayObserved Expression ChangeReference
Ihh (Indian hedgehog)Signaling LigandIncreased (at 24h) nih.govnih.gov
Gli1 (GLI family zinc finger 1)Transcription Factor/Pathway TargetDecreased nih.govnih.gov
Ptch1 (Patched 1)Receptor/Pathway TargetDecreased nih.govnih.gov
Ptch2 (Patched 2)Receptor/Pathway TargetDecreased nih.gov
Hhip (Hedgehog interacting protein)Pathway TargetDecreased nih.gov
Runx3 (Runt-related transcription factor 3)Pathway TargetDecreased nih.govresearchgate.net

Bioinformatic analysis of the differentially expressed genes in BPDP-exposed limb buds consistently predicted the inhibition of the Hedgehog signaling pathway. nih.govnih.gov To functionally validate this prediction, reversal studies were conducted using a known Hh pathway agonist, purmorphamine (B1684312). nih.govnih.gov Co-treatment of the murine limb bud cultures with BPDP and purmorphamine was performed to determine if activating the pathway could rescue the detrimental effects of the chemical exposure. nih.govnih.gov The results showed that purmorphamine was able to rescue the detrimental morphological changes observed in the cartilage template that were induced by BPDP. nih.govnih.gov This successful reversal provides strong evidence that the inhibition of Hh signaling is a key contributor to the developmental effects observed following BPDP exposure.

Beyond the core Hh pathway components, BPDP exposure also affects key transcription factors that are essential for bone development, specifically Runx2 (runt-related transcription factor 2) and Sp7 (Sp7 transcription factor). nih.govoup.com Both Runx2 and Sp7 are crucial for osteogenesis, the process of bone formation. oup.commdpi.com Studies in murine limb bud cultures demonstrated that BPDP suppressed the expression of both of these transcription factors. oup.com

Interestingly, while the Hh agonist purmorphamine could rescue the physical morphology of the cartilage, it did not restore the expression of Runx2 and Sp7 to control levels in limbs co-treated with BPDP. nih.govnih.gov The expression of these transcription factors in the co-treated limbs remained similar to the levels in limbs treated with BPDP alone. nih.gov This suggests that the regulation of Runx2 and Sp7 by BPDP may involve mechanisms that are either downstream of the point where purmorphamine acts or are independent of the Hh signaling pathway.

Cellular Stress Responses (e.g., Oxidative Stress, Mitochondrial Dysfunction)

The biological effects of BDPP also extend to the induction of cellular stress responses. In a study using chicken embryos, exposure to p-tert-butylphenyl diphenyl phosphate resulted in the significant dysregulation of hepatic genes related to oxidative stress. oup.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and a biological system's ability to detoxify these reactive intermediates. While the direct mechanisms of BDPP-induced oxidative stress are still being fully elucidated, the alteration of gene expression related to this pathway points to another level of cellular disruption. oup.com

Mitochondrial dysfunction is often linked with oxidative stress. core.ac.uknih.gov Research on other organophosphates has shown they can trigger oxidative stress and lead to mitochondrial issues. dntb.gov.ua Although direct evidence linking BDPP specifically to mitochondrial dysfunction in the cited environmental organism studies is limited, the observed induction of oxidative stress-related genes suggests that mitochondrial health could be compromised, as mitochondria are both a major source and target of oxidative damage. oup.comfrontiersin.orgresearchgate.net

Impacts on Cellular Processes (e.g., DNA Damage, Cell Cycle Regulation, Apoptosis)

The interaction of Butyl Diphenyl Phosphate (BDPP) and its isomers with fundamental cellular processes has been a subject of targeted research. Studies using various models have yielded insights into its effects on DNA integrity, cell cycle progression, and programmed cell death (apoptosis).

DNA Damage: Evidence regarding the genotoxicity of BDPP appears to be model-dependent. A battery of in vitro assays, including Ames tests, DNA damage and repair assays, and gene mutation tests on tert-butylphenyl diphenyl phosphate, reported negative results for gene mutation and clastogenicity. industrialchemicals.gov.au However, research on related organophosphate flame retardants (OPFRs) and their metabolites suggests that DNA damage can be a relevant endpoint. For instance, tri-n-butyl phosphate (TnBP) was found to significantly increase germ cell DNA damage in Caenorhabditis elegans. nih.gov Furthermore, studies on triphenyl phosphate (TPhP), a potential metabolite of BDPP, showed it could trigger DNA damage responses and upregulate the p53 tumor suppressor gene, a critical regulator of the DNA damage response and apoptosis. mdpi.com

Cell Cycle Regulation: BDPP has been shown to interfere with cell cycle regulation. In murine limb bud cultures, exposure to tert-butylphenyl diphenyl phosphate resulted in the downregulation of transcripts primarily involved in DNA replication and the cell cycle. nih.gov Similarly, in chicken embryos exposed to p-tert-butylphenyl diphenyl phosphate, the upregulation of the gene CDKN1A was observed. oup.com This gene's product is an important inhibitor of cell cycle progression, and its upregulation suggests a potential disruption of the normal cell cycle in response to the chemical exposure. oup.com

Apoptosis: The induction of apoptosis is another mechanism of toxicity for some OPFRs. Exposure to TPhP has been shown to induce apoptosis in mouse hepatocytes and kidney cells. researchgate.net In C. elegans, TnBP exposure led to a significant increase in germ cell apoptosis, which was linked to a decrease in reproductive ability. nih.gov While direct studies on BDPP-induced apoptosis are less detailed, the upregulation of p53 by related compounds is a strong indicator of a potential apoptotic pathway, as p53 is a key mediator of apoptosis following cellular stress or DNA damage. mdpi.com

Table 1: Summary of this compound's Impact on Cellular Processes

Cellular ProcessOrganism/ModelObserved EffectReference
DNA Damage / GenotoxicityIn vitro assays (Ames, etc.)Negative for gene mutation and clastogenicity. industrialchemicals.gov.au
Cell Cycle RegulationMurine limb bud culturesDownregulation of transcripts related to DNA replication and cell cycle. nih.gov
Cell Cycle RegulationChicken EmbryoUpregulation of the cell cycle inhibitor gene CDKN1A. oup.com
ApoptosisC. elegans (related compound TnBP)Increased germ cell apoptosis. nih.gov

Disruptions in Lipid Metabolism

Exposure to organophosphate flame retardants, including BDPP and its metabolites, has been linked to significant disturbances in lipid metabolism. These disruptions have been observed in human population studies and in vivo animal models, primarily affecting lipid homeostasis and signaling pathways.

Research has demonstrated that exposure to OPFRs may interfere with lipid metabolism. nih.gov A key metabolite, diphenyl phosphate (DPhP), which can be produced from several parent OPFRs including BDPP, has been specifically implicated. nih.govbiorxiv.org In data from the National Health and Nutrition Examination Survey (NHANES), urinary levels of DPhP were found to be negatively correlated with high-density lipoprotein cholesterol (HDL-C) and total cholesterol (TC). nih.gov

Further investigation into the biological effects of DPhP revealed that it significantly disturbs lipid metabolism, particularly by inhibiting processes related to fatty acid oxidation. biorxiv.org In animal models, DPhP-treated subjects showed signs consistent with a fasting state, including a reduction in lipid droplets and free fatty acid content. biorxiv.org While some parent OPFRs like triphenyl phosphate (TPhP) are known to alter hepatic lipid metabolism and induce serum hypertriglyceridemia, the effects of their metabolites like DPhP appear to drive a distinct profile of lipid disruption. nih.gov

Table 2: Effects of this compound Metabolites on Lipid Metabolism

MetaboliteModel/Study TypeFindingReference
Diphenyl phosphate (DPhP)Human (NHANES)Negative association with HDL-C and Total Cholesterol. nih.gov
Diphenyl phosphate (DPhP)Animal ModelInhibition of fatty acid oxidation; reduction in lipid droplets and free fatty acids. biorxiv.org

Metabolite-Specific Biological Activity Research

The biological activity of this compound is not solely attributable to the parent compound but also to its various metabolites. Research into the biotransformation of BDPP has identified several breakdown products, with some exhibiting significant biological effects.

A study on the fungal metabolism of tert-butylphenyl diphenyl phosphate by Cunninghamella elegans provided a detailed profile of its metabolites. asm.org The fungus primarily oxidized the tert-butyl group to form 4-(2-carboxy-2-propyl)triphenyl phosphate. asm.org Other identified metabolites included:

4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate

Triphenyl phosphate (TPhP)

Diphenyl phosphate (DPhP)

4-(2-carboxy-2-propyl)diphenyl phosphate

2-(4-hydroxyphenyl)-2-methyl propionic acid

Phenol (B47542)

The study noted that the formation of diphenyl phosphate via phosphatase cleavage was a minor pathway in this fungal model. asm.org However, DPhP is considered a major biomarker for assessing human exposure to aryl phosphate esters, as it is a common degradation product of several widely used compounds, including BDPP. biorxiv.org

Research has focused specifically on the biological activity of DPhP, revealing it as a potent disruptor of lipid metabolism. biorxiv.org Studies have shown that DPhP inhibits fatty acid catabolic processes, indicating that this metabolite carries significant biological activity independent of its parent compound. biorxiv.org This is a critical finding, as it suggests that the toxicological assessment of BDPP must also consider the effects of its persistent and biologically active metabolites.

Cross-Species Comparative Mechanistic Studies (e.g., Murine Embryo, Zebrafish Models)

To understand the potential developmental toxicity of this compound, researchers have utilized several environmental organism models, most notably murine embryos and zebrafish. These cross-species studies reveal both conserved and species-specific mechanistic pathways of toxicity.

Murine Embryo Models: Studies using limb buds from mouse embryos have shown that tert-butylphenyl diphenyl phosphate (BPDP) is detrimental to skeletal development. nih.govresearchgate.net Specifically, BPDP exposure was found to harm endochondral ossification, the process by which most of the skeleton is formed. nih.gov Transcriptomic analysis revealed that BPDP inhibits the Hedgehog (Hh) signaling pathway, a critical regulatory network for skeletal formation. nih.govresearchgate.net Exposure led to the downregulation of key Hh target genes such as Gli1, Ptch1, and Ptch2. nih.govresearchgate.net This disruption of a crucial developmental pathway highlights the potential for BPDP to act as a teratogen. nih.gov

Zebrafish Models: Zebrafish (Danio rerio) have been used extensively to study the acute and developmental effects of BDPP. Developmental exposure has been shown to induce developmental cardiotoxicity and hepatotoxicity. nih.gov At certain concentrations, BDPP exposure led to spinal curvature in a significant portion of the fish. nih.gov

Neurobehavioral effects have also been a key focus. While one study reported that developmental exposure to BDPP did not produce significant behavioral changes, another found that it caused altered motility in larvae. nih.govresearchgate.net This second study also identified long-term consequences, with developmental exposure leading to impaired anxiety-related behavior in adult zebrafish. researchgate.net Acute exposure in larvae consistently produced behavioral effects, suggesting BDPP can have pharmacological impacts on the vertebrate nervous system. nih.gov

Avian Models: In addition to murine and zebrafish models, studies on chicken embryos have provided further mechanistic insights. Exposure to p-tert-butylphenyl diphenyl phosphate caused morphological alterations at high doses and dysregulated hepatic gene expression. oup.com Notably, genes involved in cell cycle control (CDKN1A) and xenobiotic metabolism (UGT1A9) were significantly upregulated, indicating a cellular stress response and potential disruption of normal development. oup.com

Table 3: Comparative Mechanistic Findings for this compound Across Species

Organism ModelKey System/Process AffectedSpecific FindingsReference
Murine Embryo (Limb Bud)Skeletal DevelopmentInhibition of endochondral ossification via disruption of Hedgehog (Hh) signaling pathway. nih.govresearchgate.net
Zebrafish (Larvae/Adult)Development & NeurobehaviorInduced cardiotoxicity, hepatotoxicity, and spinal curvature. Altered larval motility and long-term anxiety behavior in adults. nih.govresearchgate.net
Chicken EmbryoDevelopment & Gene ExpressionMorphological alterations; upregulation of genes for cell cycle control (CDKN1A) and metabolism (UGT1A9). oup.com

Table of Mentioned Compounds

Biomonitoring Research and Environmental Exposure Assessment

Identification and Quantification of Butyl Diphenyl Phosphate (B84403) Metabolites in Biological Samples

The assessment of human exposure to butyl diphenyl phosphate relies on the identification and quantification of its metabolites in biological samples, primarily urine. This approach, known as biomonitoring, provides a direct measure of the internal dose of the compound.

Key Metabolites and Biomarkers of Exposure

Specific metabolites of this compound have been identified and are used as biomarkers of exposure. A key metabolite is 4-((tert-butyl)phenyl)phenyl phosphate (tBPPP) . nih.govcdc.govca.govcdc.gov This metabolite is formed from the parent compound, tert-butylphenyl diphenyl phosphate. cdc.gov Its detection in human biomonitoring studies confirms exposure to this particular flame retardant. vulcanchem.com

Another important biomarker is diphenyl phosphate (DPHP) . nih.govdiva-portal.orgulpgc.es While DPHP is a metabolite of several aryl-organophosphate flame retardants, including triphenyl phosphate (TPP) and 2-ethylhexyl diphenyl phosphate (EHDPHP), it is also a metabolite of this compound. ulpgc.esnih.govuantwerpen.be Therefore, its presence in urine indicates exposure to a range of related flame retardants, including this compound. ulpgc.es The detection of both tBPPP and DPHP can provide a more comprehensive picture of exposure to butylated triaryl phosphate esters.

Development of Analytical Methods for Urinary Metabolite Profiling

Significant advancements have been made in developing sensitive and specific analytical methods for measuring this compound metabolites in urine. nih.govcdc.gov These methods are crucial for large-scale biomonitoring studies.

A common approach involves enzymatic deconjugation to release the metabolites from their conjugated forms, followed by automated off-line solid phase extraction (SPE) for sample cleanup and concentration. nih.govcdc.govcdc.gov The final analysis is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govcdc.govcdc.gov Isotope dilution is often employed to ensure accuracy and precision. nih.govcdc.gov

These methods have achieved low detection limits, typically in the range of 0.05 to 0.5 ng/mL, allowing for the quantification of trace levels of metabolites in small urine volumes (e.g., 0.2 mL). nih.govcdc.gov The development of such high-throughput methods enables the simultaneous analysis of multiple flame retardant and plasticizer metabolites, providing a broad profile of environmental exposures. cdc.govsci-hub.seresearchgate.net

Environmental Exposure Pathways and Human-Environment Interface

Humans are exposed to this compound through various environmental pathways. The primary routes of exposure are through the indoor environment, where this compound is commonly found.

Indoor Dust Ingestion and Dermal Absorption as Exposure Routes

Indoor dust is a significant reservoir for this compound and other flame retardants. acs.orgnih.govnih.govresearchgate.net These chemicals can leach or abrade from consumer products and accumulate in dust. nih.gov Ingestion of contaminated dust, particularly by young children who have more hand-to-mouth contact, is a major exposure pathway. kau.edu.samdpi.com

A study on the adipogenic activity of house dust extracts found that tert-butyl-phenyl diphenyl phosphate was one of the SVOCs that exhibited significant triglyceride accumulation. nih.gov The adipogenic activity in house dust was observed at concentrations below the EPA's estimated child exposure levels, raising concerns for potential health impacts. nih.gov

Contribution of Inhalation and Dietary Intake to Overall Exposure

Inhalation of indoor air containing volatilized this compound is another route of exposure. kau.edu.samdpi.com The vapor pressure of the compound influences its concentration in the air. service.gov.uk While inhalation may be a less significant pathway for less volatile organophosphate esters, it can still contribute to the total body burden. mdpi.combham.ac.uk For some organophosphate flame retardants, inhalation has been identified as a major exposure pathway. mdpi.com

Dietary intake can also contribute to this compound exposure. researchgate.net The compound can migrate from food packaging materials into food. uantwerpen.be For adults, diet may be a primary pathway of exposure to some organophosphate esters. bham.ac.ukresearchgate.net However, for toddlers, dust ingestion is often the predominant route for many of these compounds. researchgate.net

Spatiotemporal Trends in Environmental Exposure Levels

The environmental levels of this compound and other organophosphate esters can vary over time and by geographic location. These variations are influenced by factors such as production and usage patterns, regulations, and environmental persistence.

Studies have shown that concentrations of some organophosphate ester metabolites in human samples have changed over the years. For example, a study on pregnant women showed non-monotonic temporal trends for some metabolites, with concentrations peaking in the early to mid-2010s. nih.gov This suggests shifts in the use of different flame retardant formulations over time.

Geographically, concentrations of organophosphate esters can differ between indoor and outdoor environments, and across various regions. For instance, a study in Laizhou Bay, China, found that the concentrations of most individual OPEs significantly decreased from 2019 to 2021, with the exception of TBOEP and TNBP. nih.gov Spatially, lower concentrations of OPEs were found in the Yellow River estuary area in 2021 compared to before the COVID-19 pandemic. nih.gov Another study in coastal tourist resorts in China found that the total concentrations of OPEs in water were higher in the dry season compared to the normal and wet seasons. mdpi.com

The table below presents data on the concentrations of various organophosphate esters (OPEs) found in indoor dust from different studies. This illustrates the widespread presence of these compounds in indoor environments.

Organophosphate EsterConcentration Range (ng/g)Study Location
Tris(2,4-di-tert-butylphenyl) phosphate (AO168═O)0.10–11.1 μg/gCanada
Sum of OPEs2.92 to 124 μg/gCanada
Tri-n-butyl-phosphate (TnBP)<20-7545New Zealand
Tris-(2-chloroethyl)-phosphate (TCEP)<20-7605New Zealand
Tris-(1-chloro-2-propyl) phosphate (TCPP)20-7615New Zealand
Tri-(2-butoxyethyl)-phosphate (TBEP)50-27325New Zealand
Tris-(2,3-dichloropropyl)-phosphate (TDCPP)20-16560New Zealand
Tri-phenyl-phosphate (TPhP)20-35190New Zealand
Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP)14,400 (e-waste dust), 4900 (house dust)Chicago, IL
Triphenyl phosphate (TPhP)41,500 (e-waste dust), 2100 (house dust)Chicago, IL

Data compiled from multiple sources. acs.orgnih.govresearchgate.net

Regulatory Science and Research Implications for Environmental Management

Scientific Basis for Environmental Risk Characterization of Butyl Diphenyl Phosphate (B84403)

The environmental risk characterization of Butyl Diphenyl Phosphate, particularly the commercial mixtures often referred to as butylated triphenyl phosphates, relies on an assessment of its persistence, bioaccumulation, and toxicity (PBT). While data can be limited, evaluations of closely related compounds like tert-butylphenyl diphenyl phosphate provide a basis for understanding its environmental behavior.

An environmental risk evaluation of tert-butylphenyl diphenyl phosphate indicated that it does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance. service.gov.uk The assessment identified a low risk to surface water, soil, and sediment from regional sources. service.gov.uk However, some risk characterization ratios were high, suggesting that further refinement of the assessment is necessary. service.gov.uk The risk to the air compartment and from secondary poisoning was determined to be low for both production and use scenarios. service.gov.uk

The environmental fate of this compound is significantly influenced by biodegradation. Studies on tert-butylphenyl diphenyl phosphate (BPDP) in microcosms with sediment and water from various ecosystems showed that its mineralization is highly dependent on the microbial populations present. nih.gov In samples from an ecosystem with chronic exposure to agricultural chemicals, over 37% of BPDP was mineralized to CO2 after 8 weeks, whereas only 1.7% was degraded in samples from a non-contaminated site. nih.gov This suggests that microbial communities in environments previously exposed to anthropogenic chemicals may be better adapted to degrade this compound. nih.gov The degradation process is complex, involving at least three catabolic pathways and yielding products such as phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov

Table 1: Physicochemical and Environmental Fate Properties of Tert-butylphenyl Diphenyl Phosphate

PropertyValue/ObservationSource
PBT Classification Does not meet criteria for a PBT substance. service.gov.uk
Water Solubility 3.2 mg/L (for the commercial substance). service.gov.uk
Vapor Pressure 1.08 x 10⁻³ Pa at 25°C (for a commercial product with substantial triphenyl phosphate). service.gov.uk
Biodegradation Mineralization is highest in ecosystems with prior exposure to anthropogenic chemicals. nih.gov
Biodegradation Products Phenol, tert-butylphenol, diphenyl phosphate, triphenyl phosphate. nih.gov
Environmental Risk Low risk identified for surface water, soil, and sediment from regional sources. service.gov.uk

Research Gaps and Future Directions in Environmental Monitoring and Mechanistic Understanding

Despite its use as a replacement for polybrominated diphenyl ethers, significant knowledge gaps remain regarding the environmental impact and toxicological profile of this compound and related compounds. nih.govnih.gov The existing toxicological database is limited, which hinders a comprehensive assessment of the risks to humans exposed through environmental pathways. service.gov.uk

A primary research need is for more extensive toxicity testing. Current risk assessments could be greatly improved by performing long-term toxicity tests on sediment-dwelling and terrestrial organisms. service.gov.uk Much of the available toxicological information is for the parent compound, yet its metabolites, such as diphenyl phosphate (DPHP), may also contribute to toxicity. nih.gov While DPHP appears less potent than its parent compounds in some respects, it has been shown to induce cardiotoxicity and hemotoxicity in zebrafish embryos at high concentrations. nih.gov Further research is needed to understand the full toxicological profile of these breakdown products.

There is also a need for a more detailed mechanistic understanding of how this compound exerts its toxic effects. Recent studies have shown that it can interfere with crucial biological pathways. For instance, exposure has been found to alter Hedgehog signaling in murine limb bud cultures, which is a vital pathway for embryonic development. nih.govresearchgate.net Transcriptomic analyses have revealed that even low concentrations can alter the expression of numerous genes, but the precise mechanisms and downstream consequences of these changes are not fully understood. nih.govresearchgate.net Elucidating these mechanisms is critical for predicting potential adverse outcomes in wildlife and humans.

Future environmental monitoring efforts should aim to fill existing spatial and temporal data gaps. nih.gov Information on the occurrence of this compound and its metabolites in various environmental compartments, including water, sediment, soil, and biota, remains limited. researchgate.net Innovative monitoring strategies, potentially including the use of citizen science, could provide more comprehensive data on the distribution and concentration of these contaminants, especially in under-monitored areas. nih.gov Furthermore, developing and applying advanced analytical techniques and Quantitative Structure-Activity Relationship (QSAR) models could help fill data gaps more efficiently and reduce the need for animal testing. brbs.nl

Table 2: Key Research Gaps for this compound

Research AreaIdentified GapFuture DirectionSource
Ecotoxicology Limited toxicity data for sediment and terrestrial organisms.Conduct long-term toxicity studies on a wider range of organisms. service.gov.uk
Metabolite Toxicity Incomplete toxicological profiles for breakdown products like diphenyl phosphate.Investigate the specific toxicity and mechanisms of action of major metabolites. nih.gov
Mechanistic Understanding Lack of clarity on the molecular mechanisms underlying observed toxicity (e.g., developmental effects).Utilize transcriptomics and other molecular tools to elucidate effects on key signaling pathways. nih.govresearchgate.net
Environmental Monitoring Scarcity of data on concentrations in various environmental media and biota.Implement broader and more systematic monitoring programs, potentially leveraging citizen science. nih.govresearchgate.net
Human Exposure Insufficient data to fully assess risks to humans from environmental exposure.Refine exposure models and conduct biomonitoring to better quantify human exposure levels. service.gov.uk

Considerations for Sustainable Material Design and Chemical Alternatives

The identification of environmental and health concerns associated with this compound and other organophosphate flame retardants has spurred research into safer, more sustainable alternatives. The goal of sustainable material design is to develop flame retardants that provide effective fire safety without posing risks to the environment or human health. nih.gov This involves applying principles of green chemistry, such as designing chemicals for enhanced biodegradability to prevent persistence and bioaccumulation. brbs.nl

Several categories of alternatives to traditional organophosphate flame retardants are being explored:

Bio-Based Flame Retardants: Researchers are developing flame retardants from renewable resources. pphmj.com Materials like lignin, the second most abundant biomass after cellulose (B213188), have shown potential for improving the fire resistance of polymers. nih.gov Other bio-based candidates include compounds derived from chitosan (B1678972) (from crustacean shells), proteins, and phytic acid. nih.govpphmj.com These options are attractive due to their potential for biodegradability and lower intrinsic toxicity. pphmj.com

Inorganic Flame Retardants: This group includes metal hydroxides like aluminum hydroxide (B78521) (ATH) and magnesium hydroxide, which function by releasing water when heated, thereby cooling the material and diluting flammable gases. pops.int They are halogen-free and also act as smoke suppressants. pops.int Other inorganic compounds used include ammonium (B1175870) polyphosphate and zinc borate. pops.intmst.dk

Nitrogen-Based Flame Retardants: Melamine (B1676169) and its derivatives, such as melamine cyanurate and melamine polyphosphate, are effective, environmentally benign flame retardants. pphmj.com They work by promoting the formation of a protective char layer and releasing non-toxic gases like nitrogen and water during combustion. pphmj.com

Next-Generation Organophosphorus Compounds: Efforts are underway to design new organophosphorus flame retardants with improved environmental profiles. This includes creating compounds that are more readily biodegradable, reducing their persistence in the environment. brbs.nl Halogen-free organophosphorus compounds like Bisphenol A Bis(diphenyl phosphate) (BPADP) are being promoted as more sustainable choices that offer high thermal stability without the environmental concerns associated with halogenated compounds. nbinno.com

The transition to safer alternatives requires a holistic approach that considers the entire life cycle of the chemical, from synthesis to end-of-life. It is crucial that new flame retardants undergo thorough risk assessments to avoid replacing one hazardous chemical with another. nih.gov

Table 3: Summary of Chemical Alternatives to this compound

Alternative ClassExamplesMechanism/BenefitSource
Bio-Based Lignin, Chitosan, Phytic Acid, Alginic AcidDerived from renewable resources; often biodegradable and less toxic. nih.govpphmj.com
Inorganic Aluminum Hydroxide, Magnesium Hydroxide, Ammonium Polyphosphate, Zinc BorateHalogen-free; often function by releasing water or acting as synergists. pphmj.compops.int
Nitrogen-Based Melamine, Melamine Cyanurate, Melamine PolyphosphatePromote char formation and release non-toxic gases. pphmj.com
Next-Generation Organophosphorus Bisphenol A Bis(diphenyl phosphate) (BPADP), Di-n-butyl ethanol (B145695) phosphateDesigned for reduced environmental hazard (e.g., enhanced biodegradability). brbs.nlnbinno.com

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